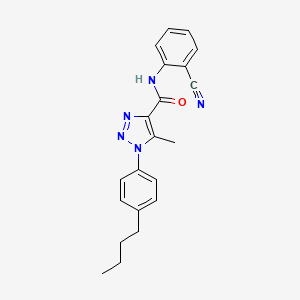
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a butylphenyl group, and a cyanophenyl group attached to it.
Synthesis Analysis
While I don’t have the specific synthesis for this compound, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry. The carboxamide group can be introduced through a reaction with an amine. The butylphenyl and cyanophenyl groups can be introduced through various methods, including nucleophilic substitution or palladium-catalyzed coupling reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the butylphenyl and cyanophenyl groups. The electron-withdrawing nature of the cyano group and the electron-donating nature of the butyl group could lead to interesting electronic properties.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo transformations such as N-alkylation and N-arylation. The carboxamide group can participate in hydrolysis, amidation, and other reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any chiral centers, and its degree of solubility in various solvents.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and modification of 1H-1,2,3-triazole-4-carboxamides, including those similar to the compound , have been extensively studied. Albert (1970) discusses the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles through the reduction of corresponding 4-amino-5-cyanotriazoles, highlighting the flexibility of triazole derivatives for further chemical modifications (Albert, 1970). This foundational work underscores the potential of triazole derivatives for various applications, including medicinal chemistry.
Antimicrobial Applications
Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides exhibit promising antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study specifically mentions the moderate to good activities of some 5-methyl-1H-1,2,3-triazole-4-carboxamides against Staphylococcus aureus and Candida albicans, highlighting their selective action and minimal impact on human cell viability (Pokhodylo et al., 2021).
Anticancer and Nucleoside Applications
Research into the applications of 1,2,3-triazole derivatives in anticancer therapies has led to the synthesis of new nucleosides that demonstrate potential anticancer activities. For example, Lei et al. (2014) synthesized anticancer nucleosides based on 1,2,4-triazole structures, which were confirmed through X-ray diffraction to have significant yields and promising structures for anticancer activity (Lei et al., 2014).
Catalytic and Chemical Synthesis Applications
The versatile chemical structure of triazole derivatives facilitates their use in catalysis and chemical synthesis. Albert et al. (1972) and other works demonstrate the preparation of various triazole derivatives and their potential in creating complex molecules, suggesting applications in synthetic chemistry and drug development (Albert, 1972).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Orientations Futures
The study of triazole derivatives is a vibrant field with potential applications in medicinal chemistry, materials science, and other areas. This particular compound, with its combination of functional groups, could be of interest for further study.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always follow laboratory safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-3-4-7-16-10-12-18(13-11-16)26-15(2)20(24-25-26)21(27)23-19-9-6-5-8-17(19)14-22/h5-6,8-13H,3-4,7H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFXFGPNJYJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
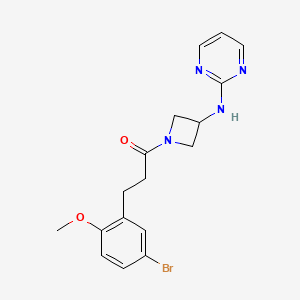
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
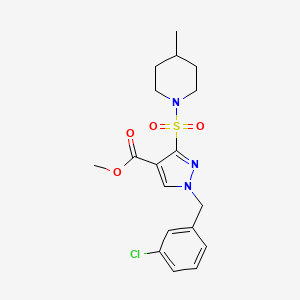
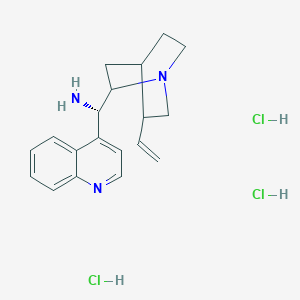
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
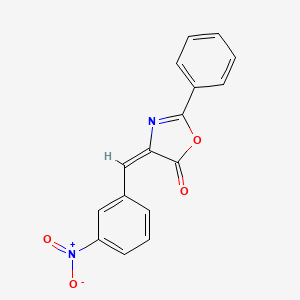
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
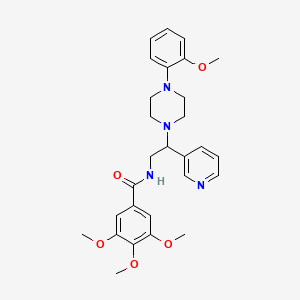

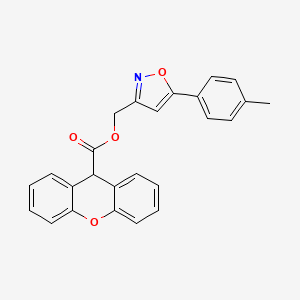
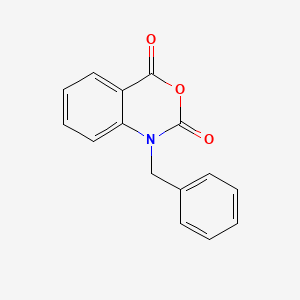
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)